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Compound of Interest

Compound Name: 2-Chloro-6(methylamino)purine

Cat. No.: B1353017

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and biological activity of 2-Chloro-6-(methylamino)purine, a purine derivative of interest to
researchers in medicinal chemistry and drug development. The information is curated for
scientists and professionals engaged in chemical and biological research.

Core Chemical Properties

2-Chloro-6-(methylamino)purine is a solid organic compound.[1] Its core chemical and physical
properties are summarized in the table below. A high melting point of over 300 °C is indicative
of its thermal stability.[1]
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Property Value Reference
2-chloro-N-methyl-9H-purin-6-
IUPAC Name _
amine
2-Chloro-6-
Synonyms ) )
(methylamino)purine
CAS Number 82499-02-3
Molecular Formula CeHeCINs
Molecular Weight 183.60 g/mol
Melting Point >300 °C [1]
Form Solid [1]

SMILES String

CNclnc(Cl)nc2[nH]cncl2

InChl Key

RIAVUEFUPHOGJY-
UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Chloro-6-(methylamino)purine is not readily

available in the public domain. However, based on the analysis of structurally similar

compounds such as 2-chloro-6-methylaniline and other purine derivatives, the following

spectral characteristics can be anticipated.[1][2]

Expected *H NMR Spectral Data:

A signal corresponding to the methyl protons (CHs) attached to the nitrogen.
Signals for the N-H proton of the methylamino group.
A signal for the C8-H proton of the purine ring.

A signal for the N9-H proton of the purine ring.

Expected 3C NMR Spectral Data:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/figure/Experimental-13-C-NMR-spectrum-of-2-Cl-6-MA_fig4_224282151
https://www.researchgate.net/figure/Experimental-13-C-NMR-spectrum-of-2-Cl-6-MA_fig4_224282151
https://www.researchgate.net/figure/Experimental-13-C-NMR-spectrum-of-2-Cl-6-MA_fig4_224282151
https://www.merckmillipore.com/BA/en/tech-docs/paper/249354
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o A signal for the methyl carbon (CHs).

» Signals for the carbon atoms of the purine ring (C2, C4, C5, C6, C8). The chemical shifts will
be influenced by the electronegative chlorine atom and the electron-donating methylamino

group.

Expected FT-IR Spectral Data:

Characteristic N-H stretching vibrations for the amino group.

C-N stretching vibrations.

C=N and C=C stretching vibrations characteristic of the purine ring system.

C-Cl stretching vibrations.
Expected Mass Spectrometry Data:

o A molecular ion peak corresponding to the molecular weight of the compound (183.60 g/mol

)

o Characteristic fragmentation patterns involving the loss of the chloro and methylamino
groups.

Experimental Protocols
Proposed Synthesis of 2-Chloro-6-(methylamino)purine

A detailed experimental protocol for the synthesis of 2-Chloro-6-(methylamino)purine is not
explicitly available. However, a plausible synthetic route can be devised based on the well-
established reactivity of 2,6-dichloropurine, a common starting material in purine chemistry.[3]
[4][5] The proposed method involves a nucleophilic substitution reaction where one of the
chlorine atoms of 2,6-dichloropurine is selectively replaced by a methylamino group.

Reaction:
Materials:

e 2,6-Dichloropurine
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» Methylamine (solution in a suitable solvent, e.g., ethanol or THF)
e A suitable organic solvent (e.g., ethanol, isopropanol, or THF)

e A non-nucleophilic base (e.qg., triethylamine or diisopropylethylamine) to neutralize the HCI
byproduct.

Procedure:

» Dissolution: Dissolve 2,6-dichloropurine in a suitable organic solvent in a round-bottom flask
equipped with a magnetic stirrer and a reflux condenser.

» Addition of Base: Add an equimolar amount of a non-nucleophilic base to the solution.

» Addition of Methylamine: Slowly add a slight excess of the methylamine solution to the
reaction mixture at room temperature. The 6-position of the purine ring is generally more
susceptible to nucleophilic attack than the 2-position, allowing for selective substitution.

o Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60
°C) for several hours. Monitor the progress of the reaction by thin-layer chromatography
(TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. If a
precipitate (the salt of the base) has formed, remove it by filtration.

« |solation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude
product.

« Purification: Purify the crude 2-Chloro-6-(methylamino)purine by recrystallization from a
suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.

Click to download full resolution via product page

Proposed workflow for the synthesis of 2-Chloro-6-(methylamino)purine.
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Biological Activity and Signaling Pathways
Inhibition of Xanthine Oxidase

2-Chloro-6-(methylamino)purine is structurally similar to endogenous purines and is a potent
inhibitor of xanthine oxidase.[6] Xanthine oxidase is a key enzyme in the purine catabolism
pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric
acid.[7] Inhibition of this enzyme can lead to a decrease in the production of uric acid, a
mechanism that is therapeutically relevant in the management of hyperuricemia and gout.[6][8]

While specific kinetic parameters for the inhibition of xanthine oxidase by 2-Chloro-6-
(methylamino)purine are not available in the reviewed literature, the table below provides
kinetic data for other known purine-based xanthine oxidase inhibitors for comparative
purposes.[6]

Inhibitor Substrate ICs0 (M) Ki (UM)
Allopurinol Xanthine 2.36 £0.03
Allopurinol 6-Mercaptopurine 1.92 £0.03
2-amino-6-hydroxy-8- ]

i Xanthine 17.71+0.29 5.78 £0.48
mercaptopurine
2-amino-6-hydroxy-8- )

i 6-Mercaptopurine 0.54 £ 0.01 0.96 + 0.01
mercaptopurine
2-amino-6-purinethiol Xanthine 16.38 + 0.21 6.61 +0.28
2-amino-6-purinethiol 6-Mercaptopurine 2.57 £0.08 1.30 £ 0.09

Purine Catabolism Pathway and Site of Inhibition

The following diagram illustrates the purine catabolism pathway, highlighting the central role of
xanthine oxidase and the point of inhibition by compounds like 2-Chloro-6-
(methylamino)purine.
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Purine catabolism pathway showing inhibition of xanthine oxidase.
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Safety and Handling

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if
swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

Hazard Classifications:

Acute Toxicity, Oral (Category 4)

Skin Irritation (Category 2)

Eye Damage (Category 1)

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Precautionary Measures:

Wear protective gloves, eye protection, and face protection.

Avoid breathing dust.

Use only outdoors or in a well-ventilated area.

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing.

If swallowed, call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

Purine analogs are a significant class of compounds in medicinal chemistry with applications as
antiviral, anticancer, and anti-inflammatory agents.[6][9] The structural features of 2-Chloro-6-
(methylamino)purine make it an interesting candidate for further investigation in several areas:

e Lead Compound for Xanthine Oxidase Inhibitors: Its potent inhibitory activity against
xanthine oxidase suggests it could serve as a lead compound for the development of new
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drugs to treat gout and other conditions associated with hyperuricemia.[6]

o Probe for Purinergic Signaling: As a purine derivative, it may interact with purinergic
receptors (P1 and P2), which are involved in a wide range of physiological and pathological
processes. Further studies are needed to explore its effects on these signaling pathways.

 Intermediate in Organic Synthesis: The reactive chloro and amino groups provide handles for
further chemical modifications, allowing for the synthesis of a library of related purine
derivatives for structure-activity relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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